The compound is synthesized from other steroid precursors, notably androsta-4,7-diene-3,17-dione. It is classified as a steroidal aromatase inhibitor and has been investigated for its potential in various medical applications due to its unique structural features that allow it to bind irreversibly to the aromatase enzyme .
The synthesis of Androsta-4,6,8(9)-triene-3,17-dione involves several key steps:
Androsta-4,6,8(9)-triene-3,17-dione features a steroidal backbone with specific double bonds at positions 4, 6, and 8. Its molecular formula is , indicating it contains 19 carbon atoms and two oxygen atoms.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the compound's structure by revealing chemical shifts corresponding to different hydrogen environments within the molecule .
Androsta-4,6,8(9)-triene-3,17-dione can undergo various chemical reactions:
Reactions are typically carried out under controlled temperatures and pH levels to optimize yield and selectivity.
The mechanism by which Androsta-4,6,8(9)-triene-3,17-dione exerts its biological effects primarily involves:
This inhibition has significant implications for conditions such as hormone-receptor-positive breast cancer where estrogen plays a critical role in tumor progression.
Androsta-4,6,8(9)-triene-3,17-dione exhibits several notable physical and chemical properties:
Physical properties can be confirmed through techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry which provide quantitative data on purity and composition .
The applications of Androsta-4,6,8(9)-triene-3,17-dione span across various fields:
Ongoing research continues to explore additional therapeutic applications and modifications of this compound to enhance efficacy and reduce side effects associated with hormone modulation therapies.
Androsta-4,6,8(9)-triene-3,17-dione (systematic name: 10,13-dimethyl-6,7,8,9,10,11,12,13,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione) represents a highly unsaturated steroidal framework characterized by a tetracyclic nucleus with extended conjugation. The molecular formula is C₁₉H₂₂O₂, with a molecular weight of 282.39 g/mol. The structure features a planar phenanthrene-like region formed by rings A, B, and C, with ring A exhibiting a 1,4-dien-3-one system (Δ⁴-double bond between C4-C5 and conjugated Δ⁶-double bond between C6-C7), ring B containing a Δ⁸⁽⁹⁾ double bond (between C8-C9), and ring D maintaining the characteristic 17-ketosteroid configuration [5] [7]. The conjugated triene system (C4-C5, C6-C7, C8-C9) and the enone functionality at C3 create an extended π-electron system that significantly influences the compound's electronic properties and biochemical reactivity.
Table 1: Fundamental Structural Characteristics of Androsta-4,6,8(9)-triene-3,17-dione
Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₂O₂ |
Molecular Weight | 282.39 g/mol |
Ring A | 1,4-Dien-3-one system (Δ⁴,⁶) |
Ring B | Δ⁸⁽⁹⁾ double bond |
Ring C | Cyclohexene with conjugated system |
Ring D | 17-ketosteroid configuration |
Conjugated System | Extended π-system across rings A-B-C |
Key Functional Groups | 3-ketone, 17-ketone, conjugated triene |
The stereochemistry of Androsta-4,6,8(9)-triene-3,17-dione is defined by the trans fusion of rings A/B (5α-configuration) and C/D, with the angular methyl groups (C18 and C19) in the typical β-orientation. The critical stereochemical feature resides in the configuration at the C8-C9 position, where the double bond is specified as 8(9), indicating its position within the B-ring [5]. This compound exists as a single configurational isomer due to the rigidity imposed by the conjugated triene system. It is distinguished from its isomeric counterpart, Androsta-4,6,8(14)-triene-3,17-dione (FCE 24917), by the position of the third double bond—C8-C9 versus C8-C14. The C8-C14 isomer features a double bond extending into ring C rather than being confined within ring B, resulting in distinct electronic distribution and three-dimensional conformation [5]. Nuclear Overhauser effect (NOE) spectroscopy confirms these configurational differences through observed proton-proton interactions between C19-methyl protons and vinyl protons at C8 in the 8(9)-isomer, which are absent in the 8(14)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals characteristic vinyl proton signals that define the triene system: H4 appears as a singlet at approximately δ 6.20 ppm, while H6 and H7 manifest as doublets (J ≈ 10 Hz) between δ 6.30–6.50 ppm due to trans coupling. The distinctive C8 proton resonates as a multiplet around δ 6.00 ppm. The angular methyl groups (C18 and C19) appear as singlets at δ 1.25 ppm and δ 1.35 ppm, respectively, with slight upfield shifts compared to saturated analogs due to the triene system's electron delocalization [7]. ¹³C-NMR spectra exhibit diagnostic carbonyl carbon signals at δ 199.5 ppm (C3) and δ 220.8 ppm (C17), with olefinic carbons (C4, C5, C6, C7, C8, C9) resonating between δ 120–160 ppm. The significant deshielding of C5 (δ ~158 ppm) and C9 (δ ~150 ppm) confirms the extended conjugation encompassing the enone system and the triene structure [7].
Table 2: Characteristic NMR Chemical Shifts for Androsta-4,6,8(9)-triene-3,17-dione
Atom Position | ¹H-NMR Shift (δ, ppm) | ¹³C-NMR Shift (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
H4 | 6.20 | - | Singlet |
H6 | 6.30–6.50 | - | Doublet (J≈10 Hz) |
H7 | 6.30–6.50 | - | Doublet (J≈10 Hz) |
H8 | ~6.00 | - | Multiplet |
C3 | - | 199.5 | Ketone Carbonyl |
C17 | - | 220.8 | Ketone Carbonyl |
C5 | - | ~158 | Olefinic (Conjugated) |
C9 | - | ~150 | Olefinic (Conjugated) |
C19 (CH₃) | 1.35 | ~15 | Singlet |
C18 (CH₃) | 1.25 | ~12 | Singlet |
Infrared (IR) Spectroscopy:IR spectra display strong carbonyl stretching vibrations: the C3 ketone conjugated to the diene system absorbs at 1620–1640 cm⁻¹, while the isolated C17 ketone appears at 1735–1740 cm⁻¹. The conjugated triene structure exhibits characteristic C=C stretching absorptions at 1580–1600 cm⁻¹ (conjugated diene) and 1605–1615 cm⁻¹ (isolated double bond in ring B). Additional peaks between 3000–3100 cm⁻¹ correspond to =C-H stretches of the vinyl groups [7].
Mass Spectrometry (MS):Electron impact mass spectrometry (EI-MS) shows a molecular ion peak at m/z 282 [M]⁺, consistent with the molecular formula C₁₉H₂₂O₂. Characteristic fragmentation patterns include loss of the C17 carbonyl group as CO (m/z 254), retro-Diels-Alder cleavage of ring C yielding ions at m/z 135 and 147, and elimination of the C19 methyl group (m/z 267). The base peak typically arises from the stable tropylium ion formed by cleavage of the C9-C10 and C5-C10 bonds, facilitated by the extended conjugation [6].
Androsta-4,6,8(9)-triene-3,17-dione exhibits distinct structural and electronic differences compared to other steroidal trienes, significantly influencing biochemical interactions:
Androsta-1,4,6-triene-3,17-dione (ATD): This positional isomer features unsaturation in ring A (Δ¹) instead of ring B. The Δ¹ double bond creates a cross-conjugated system between C1-C2 and C4-C5, reducing the electron delocalization continuity compared to the linearly conjugated 4,6,8(9)-triene system. The presence of the Δ¹ bond significantly alters the molecular dipole moment and frontier orbital distribution. Crystallographic analyses reveal that ring A in ATD adopts a more flattened conformation, while the 4,6,8(9)-triene maintains greater planarity across rings A-B-C. These electronic differences correlate with ATD's function as a mechanism-based inactivator of aromatase, where the Δ⁶-double bond acts as the reactive center for covalent modification, contrasting with the proposed cation radical formation mechanism for the 4,6,8(9)-triene [2] [5].
Androsta-4,6-diene-3,17-dione: The absence of the Δ⁸⁽⁹⁾ bond reduces conjugation length, resulting in a hypsochromic shift in UV spectra (λₘₐₓ ~285 nm) compared to the triene (λₘₐₓ ~320 nm). The diene system exhibits less electron delocalization, reducing its potential for radical stabilization and electrophilic attack. Biochemical studies indicate that introducing the third double bond at C8-C9 significantly enhances time-dependent aromatase inhibition, suggesting the extended π-system facilitates electron transfer during the inactivation process [9].
Exemestane (6-Methylenandrosta-1,4-diene-3,17-dione): While not a triene, exemestane shares structural similarities as a Δ¹,⁴-diene with an exocyclic methylene at C6. Its mechanism involves Michael addition by the aromatase active site nucleophile to C6, contrasting with the proposed cation radical mechanism of Androsta-4,6,8(9)-triene-3,17-dione. The planarity of the 4,6,8(9)-triene system creates a larger conjugated surface area potentially enhancing active site π-stacking interactions compared to exemestane's non-planar 6-methylene group [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9